(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid is a chiral amino acid derivative characterized by its unique structure, which includes a tert-butoxy group attached to a phenyl ring. This compound has the molecular formula and a molecular weight of approximately 250.33 g/mol. It is commonly referred to in scientific literature as (S)-3-amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride, with its hydrochloride form being significant for various applications in biological and chemical research .
The synthesis of (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid typically involves:
(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid has several applications in:
Interaction studies involving (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid primarily focus on its ability to bind with various receptors and enzymes. Preliminary studies suggest that it may interact similarly to other amino acids within metabolic pathways or receptor sites, though specific binding affinities and mechanisms require further investigation.
Research into related compounds indicates that modifications in the aromatic ring or side chains can significantly alter biological activity and receptor interaction profiles .
Several compounds share structural similarities with (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid | Structure | Contains a tert-butyl group instead of tert-butoxy; potential differences in solubility and receptor binding. |
| Fmoc-(S)-3-Amino-4-(4-tert-butylphenyl)butyric acid | Structure | Fmoc protection allows for selective reactions; commonly used in peptide synthesis. |
| (S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | Structure | Incorporates trifluoromethyl groups; enhances lipophilicity and potential bioactivity. |
The presence of the tert-butoxy group in (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid provides unique properties that may influence its solubility, stability, and interaction with biological systems compared to these similar compounds .
Phenylalanine ammonia lyases (PALs) have emerged as powerful biocatalysts for the asymmetric synthesis of β-branched aromatic α-amino acids. Wild-type PALs exhibit limited activity toward substrates with bulky β-substituents, but computational redesign has enabled the accommodation of sterically demanding groups such as the 4-(tert-butoxy)phenyl moiety. For instance, the double mutant PcPAL-L256V-I460V was engineered to accept β-methylcinnamic acid analogs, achieving >99.5% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr) in the synthesis of related β-branched phenylalanine derivatives.
In the case of (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid, a similar approach could involve:
Computational simulations of substrate-enzyme interactions have been critical for rational design, as demonstrated in studies where molecular dynamics revealed how mutations alter binding pocket flexibility to favor stereoselective amination.
Rhodium- and iridium-catalyzed hydrogenation of α,β-unsaturated precursors offers a versatile route to chiral β-amino acids. For example, α-aminomethylacrylates derived from Baylis-Hillman adducts undergo enantioselective hydrogenation with Rh-Duphos complexes, achieving up to 99% ee under mild conditions. Applied to (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid, this strategy would involve:
A key challenge is mitigating steric hindrance from the tert-butoxy group during substrate-catalyst coordination. Studies on β-aryl alkylidene malonates suggest that iridium catalysts with bulky, electron-rich ligands (e.g., spirocyclic phosphines) improve both activity and selectivity for hindered substrates.
Quaternary ammonium salts, such as the Simplified Maruoka Catalyst® ((S)-6Db), enable enantioselective alkylation of glycine derivatives under mild phase-transfer conditions. For (S)-3-amino-4-(4-(tert-butoxy)phenyl)butanoic acid, this method could involve:
The tert-butoxy group’s electron-donating properties may enhance the electrophilicity of the benzyl bromide, facilitating nucleophilic attack by the glycine enolate. However, competing elimination pathways must be suppressed through optimized reaction conditions (e.g., low temperature, toluene/50% KOH biphasic systems).
| Method | Catalyst | ee (%) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Enzymatic Synthesis | PcPAL-L256V-I460V | >99.5 | 41–71 | High stereoselectivity; green chemistry |
| Rh-Catalyzed Hydrogenation | Rh-(R,R)-Me-Duphos | ≤99 | 75–94 | Scalability; high TON |
| Phase-Transfer Catalysis | Simplified Maruoka Catalyst® | ≥98 | 81 | Mild conditions; low catalyst loading |